2-Methyl-3-(2,3,4,5,6-pentamethylphenyl)-1-propene

描述

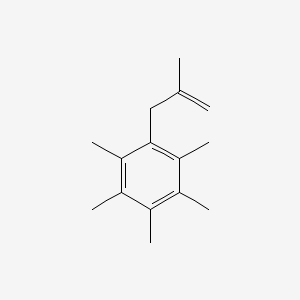

2-Methyl-3-(2,3,4,5,6-pentamethylphenyl)-1-propene is an organoolefinic compound featuring a propene backbone substituted with a methyl group at the second carbon and a pentamethylphenyl group at the third carbon. The pentamethylphenyl substituent introduces significant steric bulk and aromaticity, which influence its physicochemical properties and reactivity.

Structure

3D Structure

属性

IUPAC Name |

1,2,3,4,5-pentamethyl-6-(2-methylprop-2-enyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22/c1-9(2)8-15-13(6)11(4)10(3)12(5)14(15)7/h1,8H2,2-7H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRPAOGHOUWAWKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1C)C)CC(=C)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(2,3,4,5,6-pentamethylphenyl)-1-propene typically involves the alkylation of a suitable precursor with a methylating agent. One common method is the Friedel-Crafts alkylation, where a pentamethylbenzene derivative is reacted with a propene derivative in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve efficiency. The use of advanced catalysts and purification techniques, such as distillation and recrystallization, ensures the production of high-purity this compound on a large scale.

化学反应分析

Types of Reactions

2-Methyl-3-(2,3,4,5,6-pentamethylphenyl)-1-propene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Hydrogenation reactions using catalysts such as palladium on carbon can reduce the double bond in the propene moiety.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of saturated hydrocarbons.

Substitution: Formation of halogenated derivatives.

科学研究应用

2-Methyl-3-(2,3,4,5,6-pentamethylphenyl)-1-propene has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

作用机制

The mechanism of action of 2-Methyl-3-(2,3,4,5,6-pentamethylphenyl)-1-propene involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. The pathways involved may include signal transduction and metabolic processes, leading to various biological effects.

相似化合物的比较

Comparison with Structurally Similar Compounds

2-Methyl-3-(tert-butyldiphenylsilyl)-1-propene

This compound (C₂₀H₂₆Si, molar mass: 294.5 g/mol) shares the 2-methyl-1-propene backbone but replaces the pentamethylphenyl group with a tert-butyldiphenylsilyl moiety (Fig. 1). Key differences include:

| Property | 2-Methyl-3-(2,3,4,5,6-pentamethylphenyl)-1-propene | 2-Methyl-3-(tert-butyldiphenylsilyl)-1-propene |

|---|---|---|

| Molecular Formula | C₁₄H₁₉ (calculated) | C₂₀H₂₆Si |

| Molar Mass (g/mol) | ~187 (calculated) | 294.5 |

| Substituent Type | Bulky aromatic (electron-donating methyl groups) | Bulky silyl (steric protection group) |

| Potential Applications | Ligand design, catalysis, polymer additives | Protecting groups in organic synthesis |

Key Observations :

- Electronic Effects: The electron-rich aromatic ring in the pentamethylphenyl derivative may facilitate π-π interactions or act as an electron donor in catalytic systems, whereas the silyl group is typically inert and used for steric shielding.

- Reactivity : The absence of silicon in the target compound suggests divergent reactivity, such as susceptibility to electrophilic aromatic substitution (unlike the silyl analog, which resists such reactions).

Other Structural Analogs

These would highlight trends in how substituent size and aromaticity modulate properties like melting points or catalytic activity.

Research Findings and Limitations

- Synthetic Challenges : The synthesis of this compound likely requires multi-step functionalization due to the steric demands of the pentamethylphenyl group, akin to methods used for silyl-protected alkenes .

- This suggests that the pentamethylphenyl derivative could be explored for similar bioactivity.

生物活性

2-Methyl-3-(2,3,4,5,6-pentamethylphenyl)-1-propene is an organic compound that has garnered attention for its potential biological activities. This compound is part of a broader class of alkyl-substituted phenylpropene derivatives, which are known for their diverse applications in pharmaceuticals, agriculture, and materials science. This article delves into the biological activity of this specific compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- IUPAC Name: this compound

- Molecular Formula: C16H24

- Molecular Weight: 224.37 g/mol

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction: The compound has been shown to interact with various enzymes, potentially modulating their activity. This interaction could lead to altered metabolic pathways that may be beneficial in therapeutic contexts.

- Receptor Binding: It may bind to specific receptors in the body, influencing signaling pathways associated with inflammation and cell proliferation.

- Antioxidant Activity: Preliminary studies suggest that this compound exhibits antioxidant properties, which can help mitigate oxidative stress in cells.

Table 1: Summary of Biological Activities in Related Compounds

Case Studies

Although specific case studies on this compound are scarce, research on similar compounds provides valuable context:

- Anticancer Properties : A study investigating the effects of a related phenylpropene derivative revealed significant cytotoxicity against breast cancer cells. The mechanism was linked to the induction of apoptosis through mitochondrial pathways.

- Anti-inflammatory Effects : Another case study demonstrated that a structurally similar compound reduced inflammation markers in animal models of arthritis. The findings suggest potential therapeutic applications for inflammatory diseases.

常见问题

Q. What are the optimal synthetic routes for 2-Methyl-3-(2,3,4,5,6-pentamethylphenyl)-1-propene, and what challenges arise in achieving high yields?

Methodological Answer: The compound can be synthesized via Friedel-Crafts alkylation or cross-coupling reactions (e.g., Suzuki-Miyaura) using halogenated precursors. A key challenge is steric hindrance from the pentamethylphenyl group, which reduces reaction efficiency. To mitigate this, use bulky ligands (e.g., XPhos) in cross-coupling reactions or optimize reaction temperatures (e.g., 60–80°C for 24–48 hours) . Purification often requires column chromatography with hexane/ethyl acetate gradients to isolate the product from byproducts like dehalogenated intermediates.

Q. Which characterization techniques are most reliable for confirming the structure of this compound?

Methodological Answer: Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY for substituent assignment), high-resolution mass spectrometry (HRMS) for molecular weight validation, and X-ray crystallography for absolute stereochemical confirmation. The pentamethylphenyl group produces distinct aromatic proton splitting in the δ 2.1–2.4 ppm range in ¹H NMR, while the propene moiety shows characteristic alkene signals at δ 5.5–6.2 ppm .

Q. How does the steric bulk of the pentamethylphenyl group influence reactivity in further functionalization?

Methodological Answer: The substituent’s steric bulk impedes nucleophilic attack and transition-state formation in electrophilic substitution reactions. For example, halogenation (e.g., bromination) may require radical initiators (e.g., AIBN) or directing groups to overcome steric barriers. Computational modeling (e.g., DFT) can predict reactive sites by analyzing electron density maps .

Advanced Research Questions

Q. How can computational methods like DFT improve the design of derivatives with enhanced biological or material properties?

Methodological Answer: Density Functional Theory (DFT) calculations can model the compound’s electronic structure, HOMO-LUMO gaps, and binding affinities to biological targets (e.g., tubulin in cancer studies). For instance, substituting the methyl groups with electron-withdrawing moieties (e.g., -CF₃) may enhance electrophilicity, improving interactions with enzyme active sites .

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

Methodological Answer: Discrepancies in bioactivity (e.g., enzyme inhibition assays) may arise from variations in assay conditions (pH, solvent polarity). Use standardized protocols (e.g., PBS buffer at pH 7.4) and validate results with orthogonal assays (e.g., SPR for binding kinetics vs. fluorescence quenching). Iterative analysis, as seen in qualitative research frameworks, helps identify confounding variables .

Q. How does the compound interact with biological macromolecules, and what structural modifications enhance specificity?

Methodological Answer: The propene moiety may act as a Michael acceptor, covalently binding cysteine residues in enzymes. To enhance specificity, introduce substituents that align with hydrophobic pockets in target proteins (e.g., β-tubulin’s taxane-binding site). Structure-activity relationship (SAR) studies using analogs with varied substituents (e.g., halogenation at the propene terminal) can optimize binding .

Q. What role does this compound play in material science applications, such as polymer synthesis?

Methodological Answer: The pentamethylphenyl group provides thermal stability, making the compound suitable as a monomer in polyolefin synthesis. Radical polymerization with AIBN initiators at 70°C yields polymers with high glass transition temperatures (Tg > 150°C). Characterization via GPC and DSC confirms molecular weight distributions and thermal properties .

Data Analysis & Interpretation

Q. How should researchers address inconsistencies in spectroscopic data during structural validation?

Methodological Answer: Contradictions in NMR or MS data (e.g., unexpected splitting patterns) may indicate impurities or tautomeric forms. Use deuterated solvents for NMR stability and repeat analyses under controlled conditions (e.g., inert atmosphere). Cross-validate with X-ray crystallography if single crystals are obtainable .

Q. What advanced statistical methods are suitable for analyzing structure-property relationships in derivatives?

Methodological Answer: Multivariate regression or machine learning (e.g., random forest models) can correlate substituent effects (e.g., Hammett σ values) with properties like solubility or bioactivity. Feature importance analysis identifies dominant structural factors, guiding synthetic prioritization .

Ethical & Reporting Standards

Q. How can researchers ensure reproducibility in synthetic protocols for this compound?

Methodological Answer: Document reaction parameters (e.g., solvent purity, catalyst loading) in granular detail using platforms like ELN (Electronic Lab Notebooks). Share raw spectral data in open-access repositories (e.g., PubChem) to enable peer validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。